molecular formula C10H13NO B15238018 (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15238018
M. Wt: 163.22 g/mol
InChI Key: XVYGOLFJDGWZFD-VIFPVBQESA-N
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Description

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral compound with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the amine group at the 3-position. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents at various positions on the benzofuran ring. Examples include:

  • 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
  • 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Uniqueness

What sets (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine apart is its specific stereochemistry and the presence of the amine group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1

InChI Key

XVYGOLFJDGWZFD-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CO2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C

Origin of Product

United States

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